molecular formula C14H8O6 B1197226 1,2,5,6-Tetrahydroxyanthraquinone CAS No. 632-77-9

1,2,5,6-Tetrahydroxyanthraquinone

Cat. No.: B1197226
CAS No.: 632-77-9
M. Wt: 272.21 g/mol
InChI Key: UIAOMKQPMHYQTQ-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H8O6. It is one of several isomeric tetrahydroxyanthraquinones, which are derived from anthraquinone by replacing four hydrogen atoms with hydroxyl groups. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetrahydroxyanthraquinone can be synthesized through several methods. One common approach involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid . The reaction conditions typically require high temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These methods are optimized for efficiency and yield, utilizing advanced chemical engineering techniques to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 1,2,5,6-Tetrahydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxyanthraquinone derivatives, which have applications in dyes, pigments, and other industrial uses .

Scientific Research Applications

1,2,5,6-Tetrahydroxyanthraquinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has explored its potential as an anticancer agent and its effects on various cellular pathways.

    Industry: It is used in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism by which 1,2,5,6-tetrahydroxyanthraquinone exerts its effects involves its interaction with specific molecular targets. For example, it is known to inhibit the enzyme protein kinase CK2, which plays a role in various cellular processes. This inhibition is achieved through competitive binding at the enzyme’s active site, leading to altered cellular functions .

Comparison with Similar Compounds

1,2,5,6-Tetrahydroxyanthraquinone can be compared with other similar compounds, such as:

    1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as a dye and its biological activities.

    1,4,5,8-Tetrahydroxyanthraquinone: Another isomer with distinct chemical properties and applications.

    1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the dye industry and has unique chemical characteristics

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Properties

IUPAC Name

1,2,5,6-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-7-3-1-5-9(13(7)19)12(18)6-2-4-8(16)14(20)10(6)11(5)17/h1-4,15-16,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAOMKQPMHYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212555
Record name 1,2,5,6-Tetrahydroxyanthraquinone
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Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-77-9
Record name 1,2,5,6-Tetrahydroxy-9,10-anthracenedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,5,6-Tetrahydroxyanthraquinone
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Record name NSC133370
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133370
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Record name 1,2,5,6-Tetrahydroxyanthraquinone
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Record name 1,2,5,6-tetrahydroxyanthraquinone
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Record name 1,2,5,6-TETRAHYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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